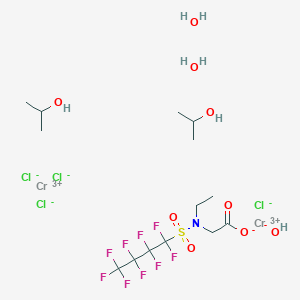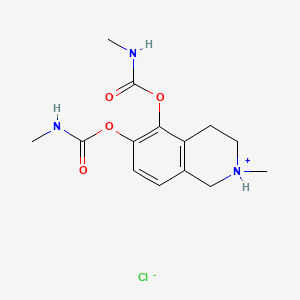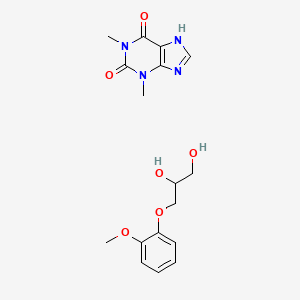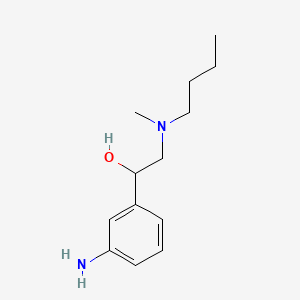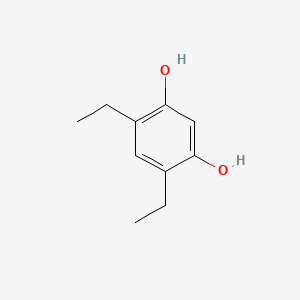
4,6-Diethylresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethylresorcinol is an organic compound belonging to the class of phenolic compounds. It is characterized by the presence of two ethyl groups attached to the benzene ring at positions 4 and 6, along with two hydroxyl groups at positions 1 and 3. This compound is known for its antioxidant properties and has various applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Diethylresorcinol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of resorcinol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diethylresorcinol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, leading to the formation of quinones.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the compound to its corresponding diol.
Major Products Formed:
Quinones: Oxidation of this compound can yield quinones, which are important intermediates in organic synthesis.
Diols: Reduction of the compound can produce diols, which are useful in the synthesis of various pharmaceuticals and polymers.
Nitro Compounds: Substitution reactions can lead to the formation of nitro derivatives, which have applications in the dye and pigment industry.
Aplicaciones Científicas De Investigación
4,6-Diethylresorcinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging.
Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as diabetes and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 4,6-Diethylresorcinol exerts its effects involves its antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include various enzymes and signaling molecules related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Resorcinol
Hydroquinone
Catechol
4,6-Diacetylresorcinol
Propiedades
Número CAS |
52959-32-7 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4,6-diethylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7-5-8(4-2)10(12)6-9(7)11/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
UACZNFSEKRCDDO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


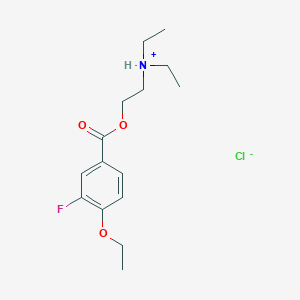
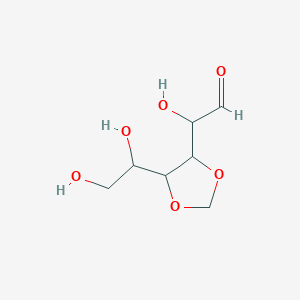


![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)

